molecular formula C17H14INOS B12617112 N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-52-6

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide

Katalognummer: B12617112
CAS-Nummer: 920537-52-6
Molekulargewicht: 407.3 g/mol
InChI-Schlüssel: AUUCTQNYQFBFDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-Benzothiophen-3-yl)ethyl]-2-iodobenzamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular cyclization reactions.

    Introduction of the Iodobenzamide Group: The iodobenzamide group can be introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Benzothiophenes: Formed through substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

    Coupled Products: Formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzothiophene core can mimic certain biological molecules, allowing the compound to bind to specific receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is unique due to the presence of the iodobenzamide group, which imparts distinct chemical properties and potential applications. The combination of the benzothiophene core and the iodobenzamide group makes it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

920537-52-6

Molekularformel

C17H14INOS

Molekulargewicht

407.3 g/mol

IUPAC-Name

N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide

InChI

InChI=1S/C17H14INOS/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20)

InChI-Schlüssel

AUUCTQNYQFBFDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=CC=CC=C3I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.